tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate
Overview
Description
Scientific Research Applications
Process Development and Pilot-Plant Synthesis
The compound (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, related to tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate, is used as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. It is prepared via a one-pot, two-step telescoped sequence from readily available materials, demonstrating a practical and scalable synthesis method for pharmaceutical applications (Li et al., 2012).
Potential Anti-Malarial Agents
Certain derivatives of piperazine, which are structurally similar to tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate, have demonstrated anti-malarial activity. These derivatives have highlighted the importance of specific molecular structures for generating activity in anti-malarial compounds (Cunico et al., 2009).
Small Molecule Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, is synthesized from compounds related to tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate. This demonstrates the relevance of such compounds in the development of novel anticancer therapies (Zhang et al., 2018).
Antibacterial and Anthelmintic Activity
tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound structurally related to tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate, was screened for in vitro antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity, indicating potential applications in treating parasitic infections (Sanjeevarayappa et al., 2015).
Photostabilization of cis-1,4-Polybutadiene
A study explored the photostabilizing properties of mixtures containing hindered piperidines, to which tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate is structurally related. This research provides insight into the potential use of such compounds in enhancing the stability of materials exposed to light (Lucki et al., 1986).
properties
IUPAC Name |
tert-butyl N-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)20-15-4-6-21(7-5-15)11-12-8-13(18)10-14(19)9-12/h8-10,15H,4-7,11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFASUSPQFHDEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125139 | |
Record name | Carbamic acid, [1-[(3,5-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate | |
CAS RN |
779339-16-1 | |
Record name | Carbamic acid, [1-[(3,5-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=779339-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [1-[(3,5-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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